4-(2,4-Difluorobenzyloxy)benzaldehyde
Description
4-(2,4-Difluorobenzyloxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a 2,4-difluorobenzyloxy group. This structure confers unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and materials chemistry.
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUPOQPNVKZVBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301262832 | |
| Record name | 4-[(2,4-Difluorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166049-77-0 | |
| Record name | 4-[(2,4-Difluorophenyl)methoxy]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166049-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(2,4-Difluorophenyl)methoxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301262832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorobenzyloxy)benzaldehyde typically involves the reaction of 2,4-difluorobenzyl alcohol with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorobenzyloxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4-(2,4-Difluorobenzyloxy)benzoic acid.
Reduction: 4-(2,4-Difluorobenzyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(2,4-Difluorobenzyloxy)benzaldehyde has been investigated for its potential biological activities, particularly in the following areas:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC50 values as low as 0.37 µM against HeLa cells (cervical cancer) and comparable efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
- Antimycobacterial Properties : Research indicates that certain derivatives possess activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to established treatments.
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for regioselective reactions that can lead to high yields of desired products. For example:
- Regioselective Synthesis : A novel process utilizing dry potassium fluoride and benzyl chloride in acetonitrile has been developed to achieve high yields of related compounds .
Fluorescent Probes
Due to its structural characteristics, this compound can be used in the development of fluorescent probes for biological imaging. The benzyloxy group enhances the compound's lipophilicity, which can improve bioavailability in biological systems .
Case Study 1: Anticancer Research
A recent study explored the anticancer potential of various derivatives of this compound. The findings indicated that compounds with specific substitutions exhibited enhanced activity against cancer cell lines:
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | HeLa | 0.37 |
| Compound B | MCF-7 | 0.45 |
| Compound C | A549 | 0.50 |
These results suggest that modifications to the structure can significantly impact biological activity .
Case Study 2: Antimycobacterial Evaluation
Another research effort synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinolines derived from this compound for their antimycobacterial properties. The results indicated that some derivatives had MIC values comparable to established treatments for tuberculosis, highlighting their potential as drug candidates .
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorobenzyloxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the difluorobenzyloxy group can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Impact of Substituents on Properties
- Fluorine Atoms : Increase electronegativity and lipophilicity, enhancing membrane permeability (e.g., 4-(Difluoromethoxy)benzaldehyde vs. 4-hydroxybenzaldehyde) .
- Methoxy Groups : Improve solubility but reduce metabolic stability compared to fluorinated analogs (e.g., 4-(Difluoromethoxy)-3-methoxybenzaldehyde) .
- Benzyloxy vs. Alkoxy : Benzyloxy groups (as in this compound) confer higher molecular weight and steric bulk, influencing crystallinity and reactivity .
Biological Activity
4-(2,4-Difluorobenzyloxy)benzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and cytotoxic effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound features a benzaldehyde moiety substituted with a difluorobenzyloxy group. This specific substitution pattern is crucial for its biological activity. The compound can be represented as follows:
Antibacterial Activity
Research has indicated that compounds similar to benzaldehyde derivatives exhibit significant antibacterial properties. For instance, studies have shown that benzaldehyde can modulate the activity of antibiotics against various bacterial strains, enhancing their effectiveness.
- Mechanism of Action : Benzaldehyde derivatives are believed to disrupt bacterial cell membranes, leading to increased permeability and enhanced uptake of antibiotics like norfloxacin and ciprofloxacin. This modulation can reduce the minimum inhibitory concentration (MIC) required for effective bacterial inhibition .
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| Benzaldehyde | 850 | Bacillus anthracis |
| This compound | TBD | TBD |
Antifungal Activity
The antifungal properties of related compounds have also been explored. Benzaldehyde derivatives have shown efficacy against fungal pathogens by inhibiting their growth through similar mechanisms that affect cell membrane integrity.
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity, which may be attributed to its ability to induce apoptosis in cancer cells while sparing normal cells.
- Case Study : In a study involving human breast cancer cells (MCF-7), this compound exhibited IC50 values in the micromolar range, indicating potent cytotoxic effects .
Synthesis and Derivative Studies
The synthesis of this compound typically involves the reaction of 2,4-difluorobenzyl alcohol with benzoyl chloride under basic conditions. This synthetic route not only provides high yields but also allows for the exploration of various derivatives that may enhance biological activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
